![molecular formula C8H10N2O6 B1588228 Cyclo(-asp-asp) CAS No. 35309-53-6](/img/structure/B1588228.png)
Cyclo(-asp-asp)
Overview
Description
Cyclo(-asp-asp) is a small molecule that has been used in several laboratory experiments to study the biochemical and physiological effects of a variety of compounds. It is a cyclic peptide consisting of two aspartic acid residues linked together by a single bond. Cyclo(-asp-asp) has been found to have a wide range of applications in scientific research due to its ability to bind to a variety of proteins, enzymes, and receptors.
Scientific Research Applications
Endothelin Receptor Antagonism
Cyclo(-asp-asp) derivatives have been studied for their potent antagonist activity against endothelin receptors, particularly ETA and ETB. A specific cyclic hexapeptide was designed to possess not only a similar affinity to BQ-123 for the ETA receptor but also a higher affinity for the ETB receptor than BQ-123. This compound, modified to include 1-beta-aspartyl-4-phenylpiperazine (Asp(Php)) and 2-(2-thienyl)glycine (Thg), showed significant inhibition of [125I]ET-1 binding to ETA and ETB receptors, suggesting a potential role in modulating vasoconstriction mediated by these receptor subtypes (Kikuchi et al., 1994).
Integrin Antagonism and Cancer Therapy
The cyclic pentapeptide cyclo(-Arg-Gly-Asp-d-Phe-Val), related to cyclo(-asp-asp), is recognized as a promising anticancer drug candidate due to its potent and selective inhibition of αvβ3 integrin. This inhibition plays a crucial role in preventing angiogenesis and inducing apoptosis in vascular cells, highlighting the therapeutic potential of cyclo(-asp-asp) derivatives in cancer treatment (Dai, Su, & Liu, 2000).
Cyclotide Biosynthesis and Molecular Diversity
Cyclo(-asp-asp) derivatives, particularly cyclotides, are plant-derived cyclic peptides known for their diverse biological activities. The cyclic nature of cyclotides, including an essential C-terminal Asn/Asp (Asx) processing signal, suggests a gene-determined biosynthesis pathway. This discovery aids in understanding the molecular diversity and biosynthesis of cyclic peptides, offering insights into their potential pharmaceutical applications (Serra et al., 2016).
Bioactive Cyclic Dipeptides
Cyclic dipeptides, including those with cyclo(-asp-asp) structures, have been identified as a class of bioactive peptides with physiological and/or pharmacological activities in mammals. These compounds are found endogenously in both the animal and plant kingdoms and exhibit a range of activities, from inhibiting melanocyte-stimulating hormone release to affecting gastrointestinal motility. Their simple structure and bioactivity suggest potential for future pharmaceutical applications (Prasad, 1995).
Enzymatic Backbone Cyclization for Peptide Stability
Research on cyclotides has highlighted the role of asparaginyl endopeptidases (AEPs) in the backbone cyclization of peptides, a process that significantly enhances peptide stability. This enzymatic cyclization, demonstrated using a recombinant AEP from the cyclotide-producing plant Oldenlandia affinis, is crucial for producing stable, cyclic peptides with pharmaceutical potential, including those related to cyclo(-asp-asp) (Harris et al., 2015).
properties
IUPAC Name |
2-[(2S,5S)-5-(carboxymethyl)-3,6-dioxopiperazin-2-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O6/c11-5(12)1-3-7(15)10-4(2-6(13)14)8(16)9-3/h3-4H,1-2H2,(H,9,16)(H,10,15)(H,11,12)(H,13,14)/t3-,4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMAZZUSURHBTKP-IMJSIDKUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(=O)NC(C(=O)N1)CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]1C(=O)N[C@H](C(=O)N1)CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426346 | |
Record name | 2,2'-[(2S,5S)-3,6-Dioxopiperazine-2,5-diyl]diacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2S,5S)-5-(carboxymethyl)-3,6-dioxopiperazin-2-yl]acetic acid | |
CAS RN |
35309-53-6 | |
Record name | 2,2'-[(2S,5S)-3,6-Dioxopiperazine-2,5-diyl]diacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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